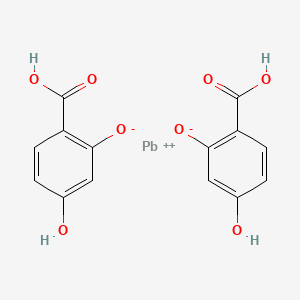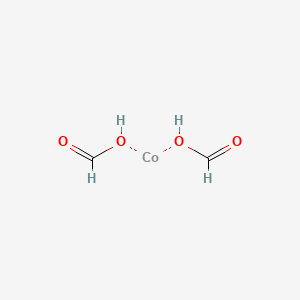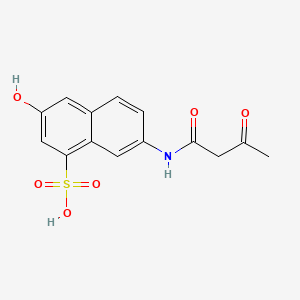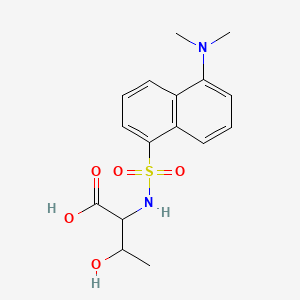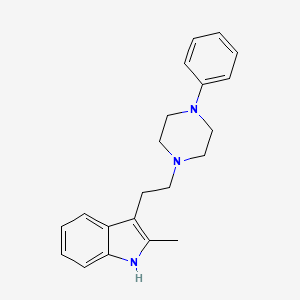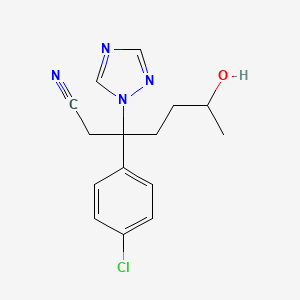![molecular formula C11H11N3O2 B13827634 Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. It is also known by its IUPAC name, 1-cyano-N-[(E)-(4-ethoxyphenyl)methylideneamino]formamide. This compound is characterized by the presence of an acetonitrile group and a hydrazinyl oxo group attached to a 4-ethoxyphenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of acetonitrile. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Substituted acetonitrile derivatives with various functional groups.
Applications De Recherche Scientifique
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile,[[methylene]hydrazino]oxo-: Similar structure but lacks the 4-ethoxyphenyl group.
4-Methoxyphenylacetonitrile: Contains a methoxy group instead of an ethoxy group.
1-cyano-N-[(E)-(4-methoxyphenyl)methylideneamino]formamide: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
1-cyano-N-[(E)-(4-ethoxyphenyl)methylideneamino]formamide |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-10-5-3-9(4-6-10)8-13-14-11(15)7-12/h3-6,8H,2H2,1H3,(H,14,15)/b13-8+ |
Clé InChI |
QWPYEJWBTLUHQI-MDWZMJQESA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C#N |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NNC(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


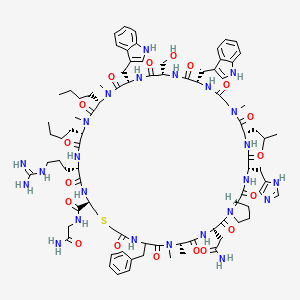
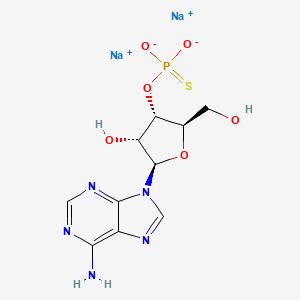
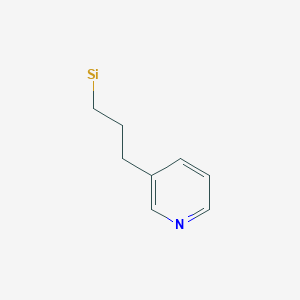
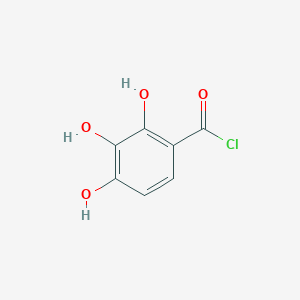
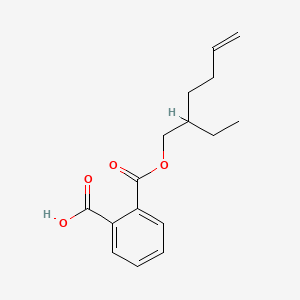
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
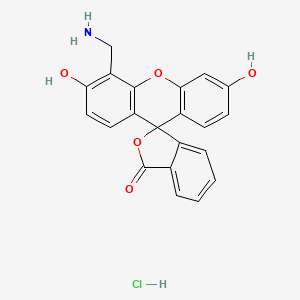
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
